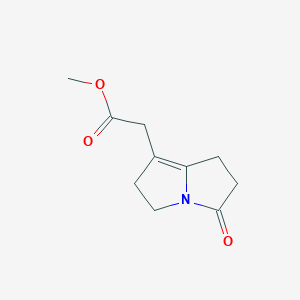
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is a chemical compound with a complex structure that includes a pyrrolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of dihydrofuran and hydrazone intermediates, which are reacted under reflux conditions with methanesulfonic acid in methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Hexahydroisoquinolin Derivatives: These compounds also have a similar ring system and are studied for their potential as enzyme inhibitors.
Uniqueness
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Propiedades
Número CAS |
651044-04-1 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
methyl 2-(5-oxo-2,3,6,7-tetrahydropyrrolizin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-7-4-5-11-8(7)2-3-9(11)12/h2-6H2,1H3 |
Clave InChI |
BTAGBUCPBVZBJW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C2CCC(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















